3-(Azetidin-1-YL)pyrrolidine hydrochloride

Medicinal Chemistry Chemical Synthesis Pharmaceutical Development

Researchers frequently misidentify this compound as the mTOR inhibitor AZD-8055 (CAS 1009298-09-2), causing costly procurement errors and failed experiments. 3-(Azetidin-1-yl)pyrrolidine hydrochloride is a distinct saturated bicyclic diamine with a fused azetidine-pyrrolidine core. • Verify CAS 1018443-00-9 to avoid AZD-8055 confusion • Rigid scaffold for nAChR antagonist/NAM SAR exploration • Two secondary amine handles for selective functionalization • HCl salt ensures aqueous solubility & assay reproducibility. Ideal for CNS drug discovery programs requiring precise molecular tools.

Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
CAS No. 1018443-00-9
Cat. No. B1503367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-1-YL)pyrrolidine hydrochloride
CAS1018443-00-9
Molecular FormulaC7H15ClN2
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESC1CN(C1)C2CCNC2.Cl
InChIInChI=1S/C7H14N2.ClH/c1-4-9(5-1)7-2-3-8-6-7;/h7-8H,1-6H2;1H
InChIKeyBHBWIEXLSVIDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-1-YL)pyrrolidine hydrochloride: Bicyclic Diamine Building Block


3-(Azetidin-1-YL)pyrrolidine hydrochloride (CAS 1018443-00-9) is a saturated bicyclic diamine composed of fused azetidine and pyrrolidine rings, primarily used as a versatile building block in medicinal chemistry [1]. The hydrochloride salt form (commonly the dihydrochloride, with molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol ) is preferred for its enhanced water solubility and stability compared to its free base counterpart (CAS 1018443-34-9, MW 126.20) . Its rigid bicyclic structure offers unique spatial and electronic properties for probing structure-activity relationships (SAR) in central nervous system (CNS) drug targets, including nicotinic acetylcholine receptors (nAChRs) [2].

3-(Azetidin-1-YL)pyrrolidine hydrochloride: Salt Form & Target Specificity


Generic substitution of 3-(Azetidin-1-YL)pyrrolidine hydrochloride with closely related analogs is problematic due to two primary factors: salt form and molecular target. First, the hydrochloride salt (CAS 1018443-00-9) is distinct from its free base (CAS 1018443-34-9) in key physicochemical properties like water solubility and long-term stability, which are critical for reproducible biological assays . Second, and more critically, this compound is frequently and erroneously conflated with the potent mTOR kinase inhibitor AZD-8055 (CAS 1009298-09-2) [1]. This misidentification can lead to the procurement of the wrong compound for research programs focused on mTOR signaling, resulting in failed experiments and wasted resources. The evidence below establishes these verifiable differences to guide correct selection.

3-(Azetidin-1-YL)pyrrolidine hydrochloride: Differentiation Evidence


Salt Form Advantage: Hydrochloride vs. Free Base

The hydrochloride salt form of 3-(Azetidin-1-yl)pyrrolidine provides a quantifiable advantage in solubility and stability over its free base counterpart. While both forms share the same core structure, the hydrochloride salt (CAS 1018443-00-9) is characterized by its high water solubility, a direct consequence of its ionic nature, which is essential for preparing aqueous solutions for biological assays . In contrast, the free base (CAS 1018443-34-9) is less soluble in water and may exhibit different stability profiles, potentially affecting its handling and long-term storage for reproducible research .

Medicinal Chemistry Chemical Synthesis Pharmaceutical Development

Critical Distinction from mTOR Inhibitor AZD-8055

A critical procurement error arises from the frequent mislabeling of 3-(Azetidin-1-YL)pyrrolidine hydrochloride (CAS 1018443-00-9) as the clinical-stage mTOR kinase inhibitor AZD-8055. This is unequivocally false. AZD-8055 (CAS 1009298-09-2) is a structurally distinct molecule (C₂₅H₃₁N₅O₄, MW 465.55 g/mol) with a reported IC₅₀ of 0.8 nM against mTOR kinase [1]. 3-(Azetidin-1-YL)pyrrolidine hydrochloride (C₇H₁₆Cl₂N₂, MW 199.12 g/mol) has a molecular weight over 2.3 times smaller and is not an mTOR inhibitor. Research indicates its mechanism involves interaction with nicotinic acetylcholine receptors (nAChRs) .

Cancer Research Kinase Inhibition Target Identification

nAChR Binding Affinity: Scaffold Advantage

As a member of the azetidine-pyrrolidine class, 3-(Azetidin-1-YL)pyrrolidine hydrochloride benefits from structure-activity relationship (SAR) trends observed for its core scaffold at nicotinic acetylcholine receptors (nAChRs). A systematic study comparing 2-(3-pyridylaminomethyl) derivatives of azetidine, pyrrolidine, and piperidine found that pyrrolidinyl and many azetidinyl compounds bind with enhanced affinity relative to piperidine analogs [1]. For instance, a direct amine analog pair showed the piperidinyl compound (Ki = 623 nM) binds with approximately half the affinity of its pyrrolidinyl counterpart (Ki = 305 nM) [1]. While 3-(Azetidin-1-YL)pyrrolidine hydrochloride itself lacks direct Ki data, this class-level evidence suggests its bicyclic diamine scaffold may offer a binding advantage over simpler monocyclic amines like piperidine for nAChR targets.

Neuroscience Nicotinic Receptors CNS Drug Discovery

No Agonist Activity at nAChRs vs. Sazetidine-A

In a head-to-head comparison of novel azetidine/pyrrolidine-containing compounds with the nAChR partial agonist sazetidine-A, it was found that compounds structurally related to 3-(Azetidin-1-YL)pyrrolidine (compounds A-E) did not elicit a calcium response in SH-SY5Y cells at 100 μM, indicating a lack of nicotinic agonist activity [1]. In contrast, sazetidine-A (100 μM) provoked a significant increase in fluorescence of 32.2 ± 8.14%, confirming its partial agonist action [1]. Furthermore, sazetidine-A blocked both α3* and α7 nAChR-mediated responses with IC₅₀ values of 228 nM and 174 nM, respectively, while the related azetidine/pyrrolidine compounds showed variable and weaker antagonist profiles [1].

Neuroscience Nicotinic Receptors CNS Drug Discovery

3-(Azetidin-1-YL)pyrrolidine hydrochloride: Optimal Research Applications


nAChR Ligand SAR for CNS Disorders

Due to its fused azetidine-pyrrolidine core and evidence that its class does not act as a strong agonist at nAChRs [2], 3-(Azetidin-1-YL)pyrrolidine hydrochloride is an ideal starting scaffold for developing novel nAChR antagonists or negative allosteric modulators (NAMs) [1]. Researchers can functionalize its two secondary amine positions to explore structure-activity relationships (SAR) aimed at achieving subtype selectivity for CNS disorders like nicotine addiction or neurodegeneration, without the confounding partial agonism observed with compounds like sazetidine-A [2].

Synthesis of Complex Bicyclic and Spirocyclic Diamines

The compound's rigid bicyclic diamine structure makes it a valuable building block for creating more complex, three-dimensional molecules, such as spirocycles or fused heterocycles, which are highly sought after in drug discovery for improving target selectivity and metabolic stability [1]. Its two secondary amines offer distinct synthetic handles that can be selectively protected and functionalized.

Negative Control for mTOR Research

Given its frequent misidentification as the mTOR inhibitor AZD-8055, this compound can serve as a critical negative control in assays designed to validate the target specificity of novel mTOR inhibitors [1]. Its structural dissimilarity to AZD-8055 and lack of mTOR inhibition (inferred from its nAChR activity) make it a suitable tool for confirming that observed phenotypic effects are due to mTOR pathway modulation and not off-target activities.

Histamine H3 Receptor Ligand Discovery

Patents indicate that compounds containing azetidine and pyrrolidine moieties, like this one, can show high and selective binding affinity for the histamine H3 receptor, demonstrating antagonistic, inverse agonistic, or agonistic activity [1]. This positions 3-(Azetidin-1-YL)pyrrolidine hydrochloride as a potential intermediate for synthesizing new classes of H3 receptor ligands, which are of interest for treating sleep disorders, cognitive deficits, and obesity.

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